6,6-Dimethyl-1-phenylspiro[2.5]octane-4,8-dione
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Overview
Description
6,6-Dimethyl-1-phenylspiro[25]octane-4,8-dione is a spiro compound characterized by a unique structure where a cyclopropane ring is fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-1-phenylspiro[2.5]octane-4,8-dione typically involves the reaction of 2-bromo-5,5-dimethyl-1,3-cyclohexanedione with tetracyanoethylene. This reaction proceeds under mild conditions and results in the formation of the spiro compound . Another method involves the use of (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate with 1,3-cyclohexanediones in the presence of potassium carbonate in ethyl acetate at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of readily available reagents and mild reaction conditions makes these methods suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-1-phenylspiro[2.5]octane-4,8-dione undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines to form substituted products.
Ring-Opening Reactions: The spiro structure can undergo ring-opening reactions with nucleophiles, leading to the formation of complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include amines, alcohols, and ketoximes. These reactions typically occur under mild conditions, such as room temperature, and in solvents like dichloromethane or ethyl acetate .
Major Products
The major products formed from the reactions of this compound include substituted spiro compounds and ring-opened derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
6,6-Dimethyl-1-phenylspiro[2.5]octane-4,8-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-1-phenylspiro[2.5]octane-4,8-dione involves its reactivity towards nucleophiles. The spiro structure provides a unique environment for nucleophilic attack, leading to ring-opening and substitution reactions. These reactions are facilitated by the electron-withdrawing groups present in the compound, which stabilize the transition state and lower the activation energy .
Comparison with Similar Compounds
Similar Compounds
- 6,6-Dimethyl-1-vinyl-5,7-dioxaspiro[2.5]octane-4,8-dione
- 6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile
Uniqueness
6,6-Dimethyl-1-phenylspiro[2.5]octane-4,8-dione is unique due to its phenyl substitution, which imparts distinct reactivity and properties compared to other similar spiro compounds.
Properties
CAS No. |
93750-02-8 |
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Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
6,6-dimethyl-2-phenylspiro[2.5]octane-4,8-dione |
InChI |
InChI=1S/C16H18O2/c1-15(2)9-13(17)16(14(18)10-15)8-12(16)11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 |
InChI Key |
VAYFZALOIWWZOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2(CC2C3=CC=CC=C3)C(=O)C1)C |
Origin of Product |
United States |
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